5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound features a thiazolo[3,2-b][1,2,4]triazole core substituted with a methyl group bridging a 3,4-dimethoxyphenyl moiety and a 4-(2-fluorophenyl)piperazine group.
Properties
IUPAC Name |
5-[(3,4-dimethoxyphenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O3S/c1-31-18-8-7-15(13-19(18)32-2)20(21-22(30)29-23(33-21)25-14-26-29)28-11-9-27(10-12-28)17-6-4-3-5-16(17)24/h3-8,13-14,20,30H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIZPEIFBXVGTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)C5=CC=CC=C5F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule notable for its diverse biological activities. This compound features a thiazolo[3,2-b][1,2,4]triazole core that is recognized for its potential in medicinal chemistry. The presence of various functional groups, including a piperazine moiety and hydroxyl group, enhances its pharmacological profile.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 497.6 g/mol. The structure includes:
- Thiazolo[3,2-b][1,2,4]triazole core : Known for various biological activities.
- Piperazine moiety : Contributes to the compound's interaction with biological targets.
- Dimethoxyphenyl group : Enhances solubility and reactivity.
Biological Activity Overview
Research indicates that compounds containing the thiazole and triazole moieties exhibit a wide array of biological activities:
Antimicrobial Activity
- Antibacterial Properties : The compound's structure suggests potential antibacterial effects. Similar compounds have demonstrated significant activity against Gram-positive and Gram-negative bacteria. For instance, derivatives of 1,2,4-triazoles have shown MIC values as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .
- Antifungal Effects : Compounds in this class have also been evaluated for antifungal activity with promising results against various fungal strains .
| Compound | Activity Type | MIC (μg/mL) |
|---|---|---|
| 1,2,4-Triazoles | Antibacterial | 0.125 - 8 |
| Thiazolo[3,2-b][1,3]thiadiazoles | Antifungal | Varies |
Anticancer Activity
The thiazolo[3,2-b][1,2,4]triazole derivatives have been explored for their anticancer properties. Studies indicate that some analogs exhibit cytotoxic effects on cancer cell lines such as HT-29 (colon cancer) and Jurkat (T-cell leukemia). The mechanism often involves apoptosis induction and cell cycle arrest .
Neuropharmacological Potential
The piperazine component suggests possible neuropharmacological applications. Similar compounds have been shown to possess anxiolytic and antidepressant effects in animal models .
Case Studies and Research Findings
Research has focused on the synthesis and biological evaluation of this compound:
- Synthesis Methodology : The synthesis typically involves multi-step reactions that incorporate the thiazole and triazole frameworks with appropriate substituents .
- In Vitro Studies : Preliminary studies indicate that the compound interacts with various biological targets, including enzymes involved in bacterial resistance mechanisms .
- In Vivo Studies : Further investigations are needed to assess the pharmacokinetics and toxicity profiles in animal models to establish safety and efficacy .
Scientific Research Applications
Structure and Synthesis
This compound features a thiazolo[3,2-b][1,2,4]triazole core linked to a piperazine moiety with specific substitutions. The synthesis typically involves multi-step organic reactions including:
- Formation of the Thiazole Ring : Utilizing appropriate precursors to create the thiazole structure.
- Piperazine Substitution : Introducing the piperazine ring through nucleophilic substitution.
- Functionalization with Dimethoxyphenyl : Employing coupling reactions to attach the dimethoxyphenyl group.
The compound has shown promising biological activities in various research studies:
Anticancer Properties
Recent investigations have indicated significant anticancer activity associated with this compound. For example:
- In vitro Tests : Derivatives of thiazolo[3,2-b][1,2,4]triazole displayed cytotoxic effects against various cancer cell lines. Compounds similar to this structure achieved growth inhibition (GI) values exceeding 80% against non-small cell lung cancer (NSCLC) cell lines at concentrations as low as 10 µM.
Case Studies
Several case studies highlight the effectiveness of similar compounds:
Study on Piperazine Derivatives
A study examining piperazine derivatives indicated that modifications in their structure could significantly enhance their anticancer efficacy. The following table summarizes some relevant findings:
| Compound Name | Structure Features | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| Compound A | Thiazole + Piperazine | GI = 86.28% (NSCLC) | Enzyme inhibition |
| Compound B | Triazole + Fluorophenyl | GI = 75% (Breast Cancer) | Receptor modulation |
| Compound C | Trimethoxyphenyl + Thiazole | GI = 70% (Colorectal Cancer) | Apoptosis induction |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related derivatives, focusing on substituent effects, heterocyclic core variations, and pharmacological implications. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Analogous Compounds
| Compound Name / ID | Core Structure | Substituents | Key Findings | Reference |
|---|---|---|---|---|
| Target Compound | Thiazolo[3,2-b][1,2,4]triazole | - 3,4-Dimethoxyphenyl - 4-(2-Fluorophenyl)piperazine - Hydroxyl at C6 |
Hypothesized enhanced receptor binding due to fluorine’s electronegativity and methoxy groups’ lipophilicity. | |
| 5-{4-(3-Chlorophenyl)piperazinylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | Thiazolo[3,2-b][1,2,4]triazole | - 4-Ethoxy-3-methoxyphenyl - 4-(3-Chlorophenyl)piperazine - Methyl at C2 |
Chlorine’s steric bulk may reduce metabolic stability compared to fluorine. Ethoxy group increases hydrophobicity vs. methoxy. | |
| 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5) | Thiazole | - Multiple fluorophenyl groups - Pyrazole-triazole hybrid |
Fluorophenyl groups induce perpendicular molecular conformations, potentially enhancing target selectivity. | |
| 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles | Triazolo-thiadiazole | - 4-Methoxyphenyl - Variable R groups |
Demonstrated antifungal activity via 14-α-demethylase inhibition. Methoxy groups enhance enzyme binding via hydrophobic interactions. |
Key Structural and Functional Insights
Substituent Effects on Bioactivity Fluorophenyl vs. Methoxy vs.
Heterocyclic Core Variations
- Thiazolo-Triazole vs. Triazolo-Thiadiazole : The thiazolo[3,2-b][1,2,4]triazole core may offer superior pharmacokinetic profiles due to its fused ring system, which enhances rigidity and target engagement compared to the triazolo-thiadiazole derivatives’ flexibility .
- Thiazole vs. Pyrazoline : Pyrazoline-containing analogs (e.g., benzothiazole derivatives) exhibit antitumor activity but lack the triazole-mediated enzyme inhibition seen in the target compound .
Pharmacological Implications Antifungal Potential: Triazolo-thiadiazoles with methoxyphenyl groups () inhibit 14-α-demethylase, suggesting the target compound’s dimethoxyphenyl moiety could confer similar antifungal activity . Neurological Targets: The piperazine moiety in the target compound aligns with acetylcholinesterase inhibitor designs (), where fluorine and methoxy groups optimize steric and electrostatic interactions .
Q & A
Q. What synthetic strategies are recommended for preparing this compound?
The synthesis involves multi-step heterocyclic chemistry. Key steps include:
- Step 1 : Condensation of substituted phenyl ketones (e.g., 3,4-dimethoxyphenyl derivatives) with hydrazine derivatives to form pyrazole intermediates .
- Step 2 : Cyclization with thiourea or thioamides to construct the thiazolo-triazole core. For example, refluxing intermediates with CS₂ in ethanol under basic conditions (e.g., NaH in toluene) yields the fused thiazole-triazole system .
- Step 3 : Introduction of the piperazine-fluorophenyl moiety via nucleophilic substitution or Mannich-type reactions. Phosphorus oxychloride (POCl₃) is often used to activate hydroxyl groups for substitution .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (DMF/ethanol) are standard .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- 1H/13C NMR : Assign aromatic protons (δ 6.5–8.0 ppm) and piperazine methylene signals (δ 2.5–3.5 ppm). Triazole and thiazole carbons appear at δ 140–160 ppm in 13C spectra .
- IR Spectroscopy : Confirm N–H (3200–3400 cm⁻¹), C=O (1650–1750 cm⁻¹), and C–S (650–750 cm⁻¹) stretches .
- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients and UV detection at 254 nm .
- Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
Q. What preliminary biological screening assays are recommended?
- Antifungal Activity : Test against Candida albicans and Aspergillus niger using broth microdilution (CLSI M27/M38 guidelines). Compare MIC values to fluconazole .
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, A549). Include dose-response curves (1–100 µM) and calculate IC₅₀ values .
- Enzyme Inhibition : Screen against 14α-demethylase (CYP51) via UV-Vis spectroscopy, monitoring lanosterol-to-ergosterol conversion .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent Selection : Replace ethanol with DMF for higher solubility of intermediates, reducing side products .
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) in biphasic systems to accelerate cyclization steps .
- Temperature Control : Employ microwave-assisted synthesis (80–120°C) to reduce reaction time from hours to minutes .
- DoE (Design of Experiments) : Apply factorial designs to optimize molar ratios (e.g., hydrazine:carbonyl = 1.2:1) and pH (8–10) .
Q. How should researchers resolve contradictions in biological activity data?
- Orthogonal Assays : Combine enzymatic (CYP51 inhibition) and cellular (MTT) assays to distinguish direct enzyme targeting from cytotoxicity .
- Structural Analogs : Synthesize derivatives with modified substituents (e.g., replacing 2-fluorophenyl with 3-chlorophenyl) to isolate structure-activity relationships (SAR) .
- Metabolic Stability : Perform liver microsome assays to rule out rapid degradation masking true activity .
Q. What computational methods validate molecular docking predictions for this compound?
- Protein Preparation : Retrieve the 3LD6 crystal structure (PDB), remove water molecules, and add polar hydrogens using AutoDock Tools .
- Docking Parameters : Use Lamarckian genetic algorithms (50 runs, 2.5 million evaluations) with a grid box centered on the heme cofactor .
- Validation : Compare binding poses with known CYP51 inhibitors (e.g., fluconazole; RMSD <2.0 Å) .
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD <3.0 Å) .
Q. How can researchers address low solubility in pharmacological assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
